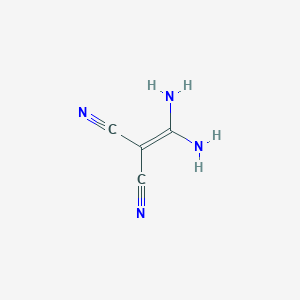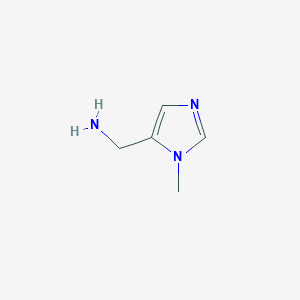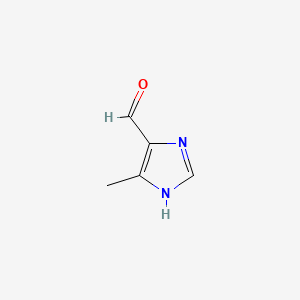
6-(Diethylamino)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Diethylamino)pyridine-3-carbaldehyde is an organic compound . It is a derivative of pyridine-3-carbaldehyde, also known as nicotinaldehyde . The molecular formula of 6-(Diethylamino)pyridine-3-carbaldehyde is C10H14N2O .
Molecular Structure Analysis
The molecular structure of 6-(Diethylamino)pyridine-3-carbaldehyde has been analyzed using various spectroscopic techniques and quantum chemical calculations . These studies have provided detailed information about its structural parameters, vibrational properties, and electronic transitions .Physical And Chemical Properties Analysis
6-(Diethylamino)pyridine-3-carbaldehyde has a molecular weight of 178.23 . It is stable at room temperature in closed containers under normal storage and handling conditions .Aplicaciones Científicas De Investigación
Multicomponent Reactions (MCRs)
6-(Diethylamino)pyridine-3-carbaldehyde: plays a significant role in MCRs, which are pivotal in creating complex molecules with high yields and selectivity. These reactions are sustainable, often requiring fewer solvents and reducing the need for intermediate purifications .
Pharmaceutical Applications
In pharmaceutical research, this compound is utilized in the synthesis of bioactive ligands. Schiff bases derived from this aldehyde can exhibit a wide range of biological activities, including antibacterial and anticancer properties .
Material Science
The compound’s derivatives are investigated for their potential in material science, particularly in the development of new materials with specific optical or electronic properties. Its structural versatility allows for the creation of novel polymers and composites .
Environmental Science
6-(Diethylamino)pyridine-3-carbaldehyde: is used in environmental science to develop chemosensors. These sensors can detect specific ions or molecules, which is crucial for monitoring environmental pollutants and ensuring public safety .
Biochemistry Research
In biochemistry, this aldehyde is a precursor in the synthesis of complex organic compounds. It’s used to study enzyme reactions, metabolic pathways, and the synthesis of metabolites.
Analytical Methods
Analytical chemists employ 6-(Diethylamino)pyridine-3-carbaldehyde in developing new analytical methods. It’s particularly useful in spectroscopy for identifying and quantifying substances due to its distinct chemical signature .
Industrial Uses
Industrially, it serves as an intermediate in the synthesis of various chemicals. Its reactivity with other organic compounds is valuable in creating flavors, fragrances, and dyes .
Nonlinear Optical (NLO) Properties
Researchers explore the NLO properties of pyridinecarboxaldehydes for applications in photonics and telecommunications. These properties are essential for developing new technologies for light manipulation and transmission .
Safety and Hazards
Propiedades
IUPAC Name |
6-(diethylamino)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12(4-2)10-6-5-9(8-13)7-11-10/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCISUIMHLSRKGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383430 |
Source


|
| Record name | 6-(diethylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Diethylamino)pyridine-3-carbaldehyde | |
CAS RN |
578726-67-7 |
Source


|
| Record name | 6-(diethylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid](/img/structure/B1351158.png)











